molecular formula C20H21N5O4S B558056 Boc-ThionoPhe-1-(6-nitro)benzotriazolide CAS No. 184951-87-9

Boc-ThionoPhe-1-(6-nitro)benzotriazolide

Cat. No. B558056
M. Wt: 427.5 g/mol
InChI Key: VETHVWLHXKQIRS-INIZCTEOSA-N
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Description

  • Molecular Weight : 427.48 g/mol .

Molecular Structure Analysis

  • A thiono functional group .

Chemical Reactions Analysis

  • Click chemistry : The benzotriazole moiety is amenable to click reactions .

Physical And Chemical Properties Analysis

  • Appearance : Likely a white to off-white solid .

Scientific Research Applications

Chemical Stability and Synthesis Strategies

Boc-ThionoPhe-1-(6-nitro)benzotriazolide is related to the stability and compatibility of certain thiol protecting groups in peptide synthesis. Matsueda et al. (1992) demonstrated the stability of the 3-nitro-2-pyridinesulfenyl (Npys) thiol protecting group against 1-hydroxy-benzotriazole (HOBt), confirming its compatibility with Boc-benzyl-based solid-phase synthesis strategies. This suggests that Boc-ThionoPhe-1-(6-nitro)benzotriazolide could be stable in similar chemical environments (Matsueda et al., 1992).

Tautomerism in Solution

Research on tautomerism of benzotriazole derivatives, including those with nitro substituents, provides insights into their behavior in various solvents. Boyle and Jones (1973) found that in aqueous solutions, benzotriazole 1-oxide and its nitro-derivatives exist largely in the N-oxide forms, while in ethanol, they predominantly exist in the N-hydroxy-forms. This indicates that Boc-ThionoPhe-1-(6-nitro)benzotriazolide could exhibit similar tautomerism in different solvents (Boyle & Jones, 1973).

Synthesis and Derivatives

Kamel et al. (1966) described the synthesis of 1-methyl-7-nitro-benzotriazole and its derivatives. This indicates the potential for synthesizing various derivatives of Boc-ThionoPhe-1-(6-nitro)benzotriazolide, which could have diverse applications in scientific research (Kamel et al., 1966).

Antifungal Activity

Dabhade (2013) investigated the antifungal activity of benzotriazole derivatives, including 1-hydroxy-6-nitro benzotriazole. This suggests that Boc-ThionoPhe-1-(6-nitro)benzotriazolide could potentially have antifungal properties, which could be of interest in biomedical research (Dabhade, 2013).

Future Directions

: Safety Data Sheet - BOC-THIONOPHE-1-(6-NITRO)BENZOTRIAZOLIDE : BOC-THIONOPHE-1-(6-NITRO)BENZOTRIAZOLIDE - ECHEMI : Boc-thionophe-1-(6-nitro)benzotriazolide | VWR

properties

IUPAC Name

tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-20(2,3)29-19(26)21-16(11-13-7-5-4-6-8-13)18(30)24-17-12-14(25(27)28)9-10-15(17)22-23-24/h4-10,12,16H,11H2,1-3H3,(H,21,26)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETHVWLHXKQIRS-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444572
Record name Boc-ThionoPhe-1-(6-nitro)benzotriazolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-ThionoPhe-1-(6-nitro)benzotriazolide

CAS RN

184951-87-9
Record name Boc-ThionoPhe-1-(6-nitro)benzotriazolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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